Benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H16FNO3 and a molecular weight of 253.27 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorine atom and a hydroxymethyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Hydroxymethyl Group: The hydroxymethyl group is added through a hydroxymethylation reaction, which can be achieved using formaldehyde and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LAH).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted pyrrolidine derivatives
Scientific Research Applications
Benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate: Unique due to the presence of both fluorine and hydroxymethyl groups.
Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the fluorine atom, resulting in different reactivity and properties.
cis-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine: Contains a Boc-protected amino group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H16FNO3 |
---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
benzyl (3S,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H16FNO3/c14-12-7-15(6-11(12)8-16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12-/m1/s1 |
InChI Key |
CHZWMGAUGNNAKR-VXGBXAGGSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)F)CO |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)CO |
Origin of Product |
United States |
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